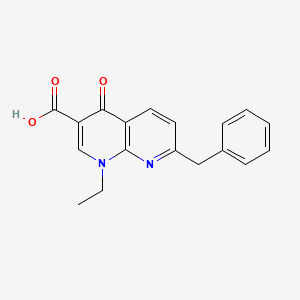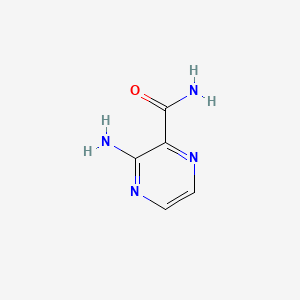
乙酰四肽-15
描述
乙酰四肽-15 是一种合成肽,主要用于敏感肌肤的化妆品中。它源自内啡肽-2,一种人类μ-阿片受体激动剂,具有选择性抗伤害感受作用。 这种化合物以其降低皮肤过度反应的能力而闻名,它通过内啡肽样途径增加μ-阿片受体神经元兴奋性阈值,从而减少炎症、慢性及神经性疼痛 .
科学研究应用
乙酰四肽-15 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究肽合成和反应的模型化合物。
生物学: 研究其在调节神经元兴奋性和减少炎症中的作用。
医学: 探索其在治疗与慢性疼痛和炎症相关的疾病中的潜力。
作用机制
乙酰四肽-15 通过与神经末梢上的μ-阿片受体结合来发挥其作用。它模拟内啡肽-2,重复其序列的一部分 (Tyr-Pro-Phe-Phe-NH2)。这种结合增加了神经元兴奋性阈值,减少了促炎神经递质(如降钙素基因相关肽 (CGRP))的释放。 因此,它降低了感觉神经对外界刺激的反应,使皮肤对外界各种感觉的反应性降低 .
类似化合物:
乙酰四肽-9: 刺激 I 型胶原蛋白和透明质酸合成。
乙酰四肽-11: 刺激角质形成细胞生长和 Syndecan-1 合成。
独特性: this compound 独特之处在于它能够靶向神经敏感皮肤并减少神经对外界刺激的反应。 它在提高皮肤的耐受阈值方面特别有效,使其成为敏感肌肤化妆品配方中的宝贵成分 .
生化分析
Biochemical Properties
Acetyl tetrapeptide-15 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the μ-opioid receptor on nerve endings. By mimicking endomorphin-2, acetyl tetrapeptide-15 binds to this receptor, which leads to a reduction in the release of pro-inflammatory neuromediators such as calcitonin gene-related peptide (CGRP). This interaction helps in lowering the response of sensory nerves to external stimuli, thereby reducing sensations of pain and discomfort .
Cellular Effects
Acetyl tetrapeptide-15 exerts several effects on different types of cells and cellular processes. In skin cells, it increases the tolerance threshold, making the skin less reactive to various stimuli. This peptide limits the release of pro-inflammatory neuromediators and lowers the response of sensory nerves, which is particularly beneficial for individuals with sensitive skin. By binding to the μ-opioid receptor, acetyl tetrapeptide-15 reduces sensations of pain and discomfort, thereby enhancing the overall comfort of the skin .
Molecular Mechanism
The molecular mechanism of acetyl tetrapeptide-15 involves its binding to the μ-opioid receptor on nerve endings. This binding mimics the action of endomorphin-2, a natural peptide that reduces pain sensations. By repeating a part of the endomorphin-2 sequence (tyrosine-proline-phenylalanine-phenylalanine-NH2), acetyl tetrapeptide-15 effectively limits the release of pro-inflammatory neuromediators such as CGRP. This reduction in neuromediator release leads to a decreased response of sensory nerves to external stimuli, thereby reducing pain and discomfort .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetyl tetrapeptide-15 have been observed to change over time. Studies have shown that this peptide remains stable under various conditions, maintaining its efficacy in reducing nerve response and discomfort. Long-term studies have indicated that acetyl tetrapeptide-15 continues to provide benefits without significant degradation, making it a reliable ingredient in skincare formulations for sensitive skin .
Dosage Effects in Animal Models
The effects of acetyl tetrapeptide-15 vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the peptide effectively reduces pain and discomfort without causing adverse effects. At higher dosages, there may be a threshold beyond which toxic or adverse effects could occur. It is essential to determine the optimal dosage to maximize the benefits while minimizing any potential risks .
Metabolic Pathways
Acetyl tetrapeptide-15 is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. One of the key pathways includes its interaction with the μ-opioid receptor, which plays a crucial role in modulating pain and discomfort. The peptide’s ability to limit the release of pro-inflammatory neuromediators further highlights its involvement in metabolic processes that regulate sensory nerve responses .
Transport and Distribution
Within cells and tissues, acetyl tetrapeptide-15 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to nerve endings, where it can exert its effects on the μ-opioid receptor. The peptide’s distribution within the skin ensures that it reaches the target sites effectively, providing the desired soothing and pain-relieving effects .
Subcellular Localization
Acetyl tetrapeptide-15 is primarily localized at nerve endings, where it interacts with the μ-opioid receptor. This subcellular localization is crucial for its activity, as it allows the peptide to effectively reduce the release of pro-inflammatory neuromediators and lower the response of sensory nerves to external stimuli. The targeting signals and post-translational modifications of acetyl tetrapeptide-15 ensure its proper localization and function within the cells .
准备方法
合成路线及反应条件: 乙酰四肽-15 通过固相肽合成 (SPPS) 合成,这是一种常用于生产肽的方法。该合成涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括以下步骤:
树脂负载: 第一个氨基酸连接到树脂上。
脱保护: 氨基酸上的保护基团被移除。
偶联: 下一个氨基酸被活化并偶联到不断增长的肽链上。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
裂解: 肽从树脂上裂解并纯化.
工业生产方法: 在工业环境中,this compound 的生产遵循类似的原则,但规模更大。通常使用自动肽合成器来提高效率和一致性。 最终产品通过高效液相色谱 (HPLC) 纯化,并通过质谱和核磁共振 (NMR) 光谱进行表征 .
化学反应分析
反应类型: 乙酰四肽-15 主要发生肽键形成和水解反应。在正常条件下,它比较稳定,不易发生氧化或还原。
常见试剂和条件:
肽键形成: 通常使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂。
水解: 酸性或碱性条件可以诱导肽键水解。
主要产物: 从这些反应中形成的主要产物是单个氨基酸或更短的肽片段 .
相似化合物的比较
Acetyl tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.
Acetyl tetrapeptide-11: Stimulates keratinocyte cell growth and syndecan-1 synthesis.
Uniqueness: Acetyl tetrapeptide-15 is unique in its ability to target neuro-sensitive skin and reduce the nerve response to external stimuli. It is particularly effective in increasing the skin’s tolerance threshold, making it a valuable ingredient in cosmetic formulations for sensitive skin .
属性
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXFOBDOGHFWOC-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928007-64-1 | |
| Record name | Acetyl tetrapeptide-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928007641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYL TETRAPEPTIDE-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K389LE0MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)










